molecular formula C16H12N2O6 B11767691 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester CAS No. 66997-72-6

4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester

Cat. No.: B11767691
CAS No.: 66997-72-6
M. Wt: 328.28 g/mol
InChI Key: KJEMIJYZGDIPQC-UHFFFAOYSA-N
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Description

4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester is a naturally occurring phenazine compound of significant interest in microbiology and natural product research. It was first identified as a proposed 'missing link' in the phenazine biosynthesis pathway, isolated from a strain of Pseudomonas cepacia (now classified within the Burkholderia genus) . Subsequent research has confirmed its production by other bacteria, including the biocontrol strain Burkholderia sp. 5.5B . This compound contributes to the ecological fitness of the producing strains. Studies have demonstrated its function in biological control, where it exhibits in vitro inhibitory activity against the phytopathogenic fungus Rhizoctonia solani . Like other phenazines, its biological activity is largely attributed to its ability to undergo redox cycling, which can generate reactive oxygen species and cause oxidative stress in target organisms . Researchers utilize this compound to investigate microbial interactions, the evolution of secondary metabolite pathways, and the mechanisms of natural antifungal activity in plant-associated bacteria . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

66997-72-6

Molecular Formula

C16H12N2O6

Molecular Weight

328.28 g/mol

IUPAC Name

dimethyl 4,9-dihydroxyphenazine-1,6-dicarboxylate

InChI

InChI=1S/C16H12N2O6/c1-23-15(21)7-3-5-9(19)13-11(7)17-14-10(20)6-4-8(12(14)18-13)16(22)24-2/h3-6,19-20H,1-2H3

InChI Key

KJEMIJYZGDIPQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)O)N=C3C(=CC=C(C3=N2)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Bacterial Cultivation and Metabolite Production

The compound is primarily isolated from Pseudomonas cepacia (formerly Pseudomonas multivorans) strain ATCC 17460. Key steps include:

  • Cultivation : Growth in nutrient-rich media (e.g., DSMZ medium 1 for Brevibacterium iodinum analogs), though specific conditions for P. cepacia involve phosphate-limited or carbon-rich environments.

  • Extraction : Culture broth is treated with organic solvents. Dichloromethane is commonly used, followed by filtration and drying over Na₂SO₄.

  • Purification : Column chromatography (silica gel) with toluene/methanol (975:25, v/v) elutes the compound.

Table 1: Microbial Extraction Parameters

ParameterValue/DescriptionSource
Bacterial StrainPseudomonas cepacia ATCC 17460
Culture MediumPhosphate-limited or carbon-rich
Extraction SolventDichloromethane
Purification ColumnSilica gel (toluene/methanol)
Yield (Crude Extract)~250 mg from 1.25 L culture

Challenges in Microbial Approaches

  • Low Yield : Limited scalability due to bacterial growth constraints.

  • Purity : Requires rigorous chromatography to separate from co-produced phenazines.

Chemical Synthesis via Buchwald-Hartwig Coupling

Synthetic Route for Phenazine Derivatives

A palladium-catalyzed cross-coupling strategy enables access to 2,8-dicarboxylate esters, adaptable for 1,6-substituted analogs:

  • Starting Materials : Phenazine precursors (e.g., halophenazines) and aryl halides.

  • Catalytic System : Pd(OAc)₂ with ligands like XPhos or SPhos.

  • Reaction Conditions :

    • Solvent: Toluene or dioxane.

    • Base: Cs₂CO₃.

    • Temperature: 100–110°C.

Table 2: Buchwald-Hartwig Coupling Parameters

ParameterValue/DescriptionSource
CatalystPd(OAc)₂ with XPhos/SPhos
BaseCs₂CO₃
SolventToluene or dioxane
Temperature100–110°C
Typical Yield~60% (for 2,8-dicarboxylates)

Adaptation for 1,6-Disubstitution

While the 2,8-dicarboxylate synthesis is well-documented, 1,6-substitution requires regioselective control. This may involve:

  • Directed ortho-metallation : Blocking reactive positions with directing groups.

  • Sequential Coupling : Intermolecular followed by intramolecular coupling.

Methylation of Dihydro Precursors

Chemical Methylation Protocol

The dihydroxyphenazine-1,6-dicarboxylic acid intermediate is methylated to form the dimethyl ester:

  • Reagents : NaH (sodium hydride) and CH₃I (methyl iodide) in dimethylformamide (DMF).

  • Procedure :

    • Dissolve the dihydro compound in DMF.

    • Add NaH and CH₃I sequentially.

    • Stir at ambient temperature for 24–48 hours.

  • Workup :

    • Quench with H₂O, extract with ethyl acetate.

    • Dry over Na₂SO₄, evaporate, and recrystallize.

Table 3: Methylation Optimization

ParameterValue/DescriptionSource
BaseNaH
Alkylating AgentCH₃I
SolventDMF
Reaction Time24–48 hours
Yield (Theoretical)>90% (estimated)

Analytical Validation

  • NMR Spectroscopy : Confirm esterification via ¹H NMR (δ 3.8–3.9 ppm for OCH₃).

  • Mass Spectrometry : HR-ESI-TOF-MS (m/z 328.0695 [M+H]⁺ for C₁₆H₁₃NO₆).

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodAdvantagesLimitations
Microbial Extraction Natural product accessibilityLow scalability, purification complexity
Buchwald-Hartwig High regioselectivityCost of catalysts, solvent toxicity
Methylation Simple protocolRequires dihydro precursor availability

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its hydroxyl-substituted phenazine core, forming quinone-like structures. This reaction is facilitated by oxidizing agents or enzymatic activity in biological systems:

  • Product : Oxidized derivatives with quinoid structures, increasing redox activity .

  • Mechanism : Electron transfer from the hydroxyl groups generates semiquinone intermediates, stabilizing through resonance.

Table 1: Oxidation Reaction Parameters

Oxidizing AgentConditionsProductReference
O₂ (ambient)pH 7–9, 25°CQuinone derivative
Enzymatic (P450)Microbial culturesBioactive oxidized phenazine

Ester Hydrolysis

The dimethyl ester groups undergo hydrolysis under acidic or alkaline conditions, yielding the dicarboxylic acid form:

  • Acidic Hydrolysis : Methanol and H₂SO₄ at 60°C for 6 hours achieve partial hydrolysis.

  • Alkaline Hydrolysis : NaOH (1M) at 80°C for 3 hours results in complete conversion to 4,9-dihydroxyphenazine-1,6-dicarboxylic acid .

Key Data :

  • Hydrolysis rates depend on ester group steric hindrance and reaction temperature .

  • The carboxylic acid product exhibits enhanced solubility in polar solvents.

Prenylation Reactions

The compound serves as a substrate for prenyltransferases in microbial biosynthesis, enabling alkylation with dimethylallyl diphosphate (DMAPP):

  • Enzyme : Membrane-bound prenyltransferase Mpz10 from Streptomyces sp. .

  • Conditions : Requires Mg²⁺ (2–10 mM), pH 8.1, and DMAPP as a prenyl donor .

  • Products :

    • Monoprenylated derivative : m/z 281 [M+H]⁺ .

    • Diprenylated derivative : m/z 349 [M+H]⁺ (identified as JBIR-47) .

Table 2: Kinetic Parameters for Mpz10-Catalyzed Prenylation

SubstrateKₘ (µM)Vₘₐₓ (pmol·s⁻¹·mg⁻¹)
DMAPP153255
Phenazine53255

Microbial Biosynthetic Modifications

In Pseudomonas cepacia, this compound acts as a biosynthetic intermediate for phenazine antibiotics :

  • Role : Proposed "missing link" in phenazine pathways, preceding derivatives like pyocyanin and phencomycin .

  • Key Steps :

    • Hydroxylation : Addition of hydroxyl groups at C4 and C9 positions .

    • Decarboxylation : Loss of carboxyl groups under enzymatic control .

Pathway Reference :
Chorismic acid → ADIC → DHHA → Phenazine core → 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester → Prenylated/oxidized derivatives .

Reduction Reactions

Hydrogenation of the aromatic system produces dihydrophenazine derivatives:

  • Conditions : Sodium dithionite (Na₂S₂O₄) in aqueous buffer .

  • Product : 5,10-Dihydro-4,9-dihydroxyphencomycin methyl ester, a bioactive antimicrobial agent .

Bioactivity Data :

  • MIC values against Staphylococcus aureus: 2–4 µg/mL .

  • Broad-spectrum activity against fungi and Gram-negative bacteria .

Stability and Degradation

  • Photodegradation : UV exposure (λ = 275 nm) induces ring-opening reactions, forming smaller aromatic fragments .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and methanol .

This compound’s reactivity underpins its role in natural product biosynthesis and synthetic chemistry. Further studies on its enzymatic modifications could unlock novel antimicrobial or redox-active derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester features a phenazine core with hydroxyl and carboxyl functional groups. The structural characteristics contribute to its biological activity, making it a subject of interest for researchers.

Antimicrobial Applications

1. Antibacterial Activity

Research indicates that 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester exhibits notable antibacterial properties. It has been isolated from Pseudomonas cepacia, a bacterium known for producing various phenazine compounds. Studies have shown that this compound can inhibit the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics.

  • Case Study : A study published in Microbiology demonstrated that the compound effectively inhibited the growth of Bacillus species at concentrations as low as 128 µg/ml, showcasing its potential as a broad-spectrum antimicrobial agent .

2. Antifungal Activity

In addition to its antibacterial properties, this compound also shows antifungal activity against plant pathogens. The compound has been tested against various fungi responsible for crop diseases.

  • Case Study : A patent describes the use of phenazine antibiotics derived from Burkholderia species that include derivatives of 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester. These compounds were found to inhibit spore germination and mycelial growth in fungi such as Botrytis cinerea and Magnaporthe oryzae, which are significant threats to agricultural production .

Biosynthesis Research

4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester is proposed as a 'missing link' in the biosynthetic pathway of phenazines. Understanding its role in phenazine biosynthesis can lead to advancements in biotechnology and synthetic biology.

  • Research Findings : The isolation of this compound has provided insights into the enzymatic pathways involved in phenazine production. Studies have identified specific genes responsible for its biosynthesis, paving the way for genetic engineering approaches to enhance phenazine production for pharmaceutical applications .

Potential Therapeutic Applications

The unique properties of 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester position it as a candidate for therapeutic development.

1. Cancer Treatment

Emerging research suggests that phenazine derivatives may possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells is under investigation.

  • Case Study : Preliminary studies indicate that certain phenazine derivatives can inhibit cancer cell proliferation and induce cell cycle arrest. Further research is needed to evaluate their efficacy and safety in clinical settings .

2. Immune Modulation

Recent findings suggest that compounds like 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester may enhance immune responses.

  • Research Insights : In vitro studies have shown that this compound can modulate immune responses by activating specific pathways involved in immune regulation. This property could be harnessed for developing adjunct therapies for infectious diseases .

Mechanism of Action

The antimicrobial activity of 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester is primarily due to its ability to generate reactive oxygen species (ROS) that damage cellular components of pathogens. The compound targets the cell membrane and DNA, leading to cell death . The exact molecular pathways involved in its antitumor effects are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenazine derivatives share a tricyclic aromatic core but differ in substituents, which critically influence their biological activities, solubility, and applications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Key Phenazine Derivatives

Compound Name Substituents Biological Activity Source
4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester 4,9-dihydroxy, 1,6-dimethyl ester Antifungal (R. solani) Burkholderia cepacia
Phenazine-1-carboxylic acid (tubermycin) 1-carboxylic acid Broad-spectrum antibacterial Actinomycetes
Phenazine-1,6-dicarboxylic acid monomethyl ester (phencomycin) 1-methyl ester, 6-carboxylic acid Antibacterial, antibiofilm Actinomycetes
4-Hydroxyphenazine-1,6-dicarboxylic acid dimethyl ester 4-hydroxy, 1,6-dimethyl ester Activity unspecified Pseudomonads
5,10-Dihydrophenazine-1,6-dicarboxylic acid dimethyl ester Dihydro core, 1,6-dimethyl ester Activity unspecified Synthetic/chemical

Key Findings:

Substituent Effects on Bioactivity: The 4,9-dihydroxy groups in the target compound enhance antifungal specificity against R. solani compared to non-hydroxylated analogs like phenazine-1-carboxylic acid . Hydroxylation may improve target binding or redox properties.

Biosynthetic Role :

  • The target compound is a proposed biosynthetic intermediate, linking phenazine-1-carboxylic acid (tubermycin) to more complex derivatives . In contrast, tubermycin itself is a terminal metabolite with direct antibacterial effects .

Structural Isomerism :

  • 5,10-Dihydrophenazine-1,6-dicarboxylic acid dimethyl ester (212) differs by a saturated dihydro core, which may alter redox activity or stability compared to fully aromatic phenazines .

Antimicrobial Spectrum :

  • Phencomycin and tubermycin exhibit broader antibacterial activity, likely due to their carboxylic acid/methyl ester motifs, which interact with bacterial targets like DNA gyrase-B and pyruvate kinase . The target compound’s antifungal specificity may stem from hydroxyl group interactions with fungal cell components .

Q & A

Q. How can its reactivity be leveraged in cross-coupling reactions for functionalized derivatives?

  • Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) at the 1,6-positions introduces aryl/heteroaryl groups. Microwave-assisted conditions (120°C, 30 min) enhance efficiency, as validated in fluorinated phthalate ester functionalization .

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